molecular formula C21H27N7Na2O14P2 B15354860 beta-NADH-13C5 Disodium Salt

beta-NADH-13C5 Disodium Salt

Cat. No.: B15354860
M. Wt: 714.4 g/mol
InChI Key: QRGNQKGQENGQSE-HWOSKCHSSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-NADH-13C5 Disodium Salt: is a specialized form of beta-nicotinamide adenine dinucleotide (NADH) that is labeled with the stable isotope carbon-13 (13C). This compound is widely used in scientific research due to its enhanced stability and detectability in various analytical techniques.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from nicotinamide and adenosine derivatives

  • Purification: The synthesized compound is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity levels.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production involves scaling up the chemical synthesis process, often using automated systems to ensure consistency and efficiency.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and stability of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, where it acts as a reducing agent.

  • Reduction: It can also participate in reduction reactions, where it accepts electrons.

  • Substitution: The compound can undergo substitution reactions, particularly at the phosphate groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

  • Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation Products: NAD+ and other oxidized forms.

  • Reduction Products: Reduced forms of various substrates.

  • Substitution Products: Modified derivatives of the original compound.

Scientific Research Applications

Chemistry: Beta-NADH-13C5 Disodium Salt is used in studying enzyme kinetics and mechanisms, as well as in the development of new chemical reactions. Biology: It is employed in metabolic studies to trace the flow of carbon atoms through metabolic pathways. Medicine: The compound is used in drug discovery and development, particularly in understanding the mechanisms of action of various drugs. Industry: It finds applications in the development of biosensors and diagnostic tools.

Molecular Targets and Pathways:

  • Enzymes: this compound interacts with various enzymes, particularly those involved in redox reactions.

  • Pathways: It is involved in metabolic pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation.

Mechanism: The compound exerts its effects by acting as a cofactor for enzymes, facilitating the transfer of electrons in redox reactions.

Comparison with Similar Compounds

  • NADH: The non-labeled form of beta-NADH.

  • NAD+: The oxidized form of NADH.

  • NADP+/NADPH: Similar compounds with a phosphate group at the 2' position of the ribose ring.

Uniqueness: Beta-NADH-13C5 Disodium Salt is unique due to its labeling with carbon-13, which enhances its detectability and stability in analytical techniques.

Properties

Molecular Formula

C21H27N7Na2O14P2

Molecular Weight

714.4 g/mol

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate

InChI

InChI=1S/C21H29N7O14P2.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1/i5+1,10+1,13+1,15+1,20+1;;

InChI Key

QRGNQKGQENGQSE-HWOSKCHSSA-L

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+]

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.